1,4-Dimethyl-1H-indazole-6-boronic acid
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Overview
Description
Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- is a boronic acid derivative characterized by the presence of a boron atom bonded to a 1,4-dimethyl-1H-indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of boronic acid derivatives often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic anhydrides.
Reduction: Formation of boranes.
Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a protease inhibitor, where it binds to the active site of the enzyme, inhibiting its activity. The compound’s interaction with molecular targets and pathways is a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazole-5-boronic acid
- 7-methyl-1H-indazol-4-yl-4-boronic acid
- 1,4-Dimethyl-1H-indazol-5-yl-5-boronic acid
Uniqueness
Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- is unique due to its specific substitution pattern on the indazole ring, which imparts distinct reactivity and biological activity compared to other boronic acid derivatives.
Properties
CAS No. |
1310384-21-4 |
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Molecular Formula |
C9H11BN2O2 |
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(1,4-dimethylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-7(10(13)14)4-9-8(6)5-11-12(9)2/h3-5,13-14H,1-2H3 |
InChI Key |
SZAGSASAQPUZDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C2C=NN(C2=C1)C)C)(O)O |
Origin of Product |
United States |
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